molecular formula C12H15BrO2 B8730366 1-(3-Bromo-5-tert-butyl-4-hydroxyphenyl)ethanone

1-(3-Bromo-5-tert-butyl-4-hydroxyphenyl)ethanone

Cat. No. B8730366
M. Wt: 271.15 g/mol
InChI Key: KJGIJFDKNWWYRJ-UHFFFAOYSA-N
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Patent
US08658620B2

Procedure details

To 1-(5-bromo-3-tert-butyl-4-hydroxyphenyl)ethanone (678 g, 2.50 mol), methanol (678 mL), trimethyl orthoformate (796 g, 7.50 mol) and (±)-10-camphorsulfonic acid [(±)-CSA] (11.6 g, 0.050 mol, 2 mol %) were added and stirred under a nitrogen atmosphere. Alter stirring for 2.7 hours, N,N-dimethylformamide (1.7 L) were added thereto. The resultant mixture was cooled on ice. Subsequently, methyl iodide (700 g) and potassium carbonate (518 g) were added in this order and stirred at room temperature. After stirring for 5.5 hours, water (4750 mL) and n-heptane (4750 mL) were added to the reaction solution to separate liquid layers. The organic layer was washed with water (2370 mL), and sodium sulfate (120.2 g) was added thereto and stirred. Then, this layer was vacuum filtered. At this time, washing with n-heptane (250 mL) was carried out. The solvent in the filtrate was evaporated (50° C.) to give 808 g of the captioned compound as a brown oily material (yield: 98%; HPLC purity: 96.8%).
Quantity
678 g
Type
reactant
Reaction Step One
Quantity
796 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
catalyst
Reaction Step One
Quantity
678 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
700 g
Type
reactant
Reaction Step Three
Quantity
518 g
Type
reactant
Reaction Step Three
Quantity
4750 mL
Type
solvent
Reaction Step Four
Name
Quantity
4750 mL
Type
solvent
Reaction Step Four
Quantity
1.7 L
Type
solvent
Reaction Step Five
Yield
98%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](O)=[C:4]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:5]=[C:6](C(=O)C)[CH:7]=1.[CH:16]([O:21][CH3:22])([O:19][CH3:20])OC.[CH3:23]I.[C:25](=[O:28])([O-])[O-].[K+].[K+]>C12(CS(O)(=O)=O)C(C)(C)C(CC1)CC2=O.CCCCCCC.O.CN(C)C=O.CO>[Br:1][C:2]1[CH:7]=[C:6]([C:16]([O:19][CH3:20])([O:21][CH3:22])[CH3:23])[CH:5]=[C:4]([C:11]([CH3:12])([CH3:14])[CH3:13])[C:3]=1[O:28][CH3:25] |f:3.4.5|

Inputs

Step One
Name
Quantity
678 g
Type
reactant
Smiles
BrC=1C(=C(C=C(C1)C(C)=O)C(C)(C)C)O
Name
Quantity
796 g
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
11.6 g
Type
catalyst
Smiles
C12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
Name
Quantity
678 mL
Type
solvent
Smiles
CO
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
700 g
Type
reactant
Smiles
CI
Name
Quantity
518 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
4750 mL
Type
solvent
Smiles
CCCCCCC
Name
Quantity
4750 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
1.7 L
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Alter stirring for 2.7 hours
Duration
2.7 h
STIRRING
Type
STIRRING
Details
stirred at room temperature
STIRRING
Type
STIRRING
Details
After stirring for 5.5 hours
Duration
5.5 h
CUSTOM
Type
CUSTOM
Details
to separate liquid layers
WASH
Type
WASH
Details
The organic layer was washed with water (2370 mL), and sodium sulfate (120.2 g)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirred
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
At this time, washing with n-heptane (250 mL)
CUSTOM
Type
CUSTOM
Details
The solvent in the filtrate was evaporated (50° C.)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1)C(C)(OC)OC)C(C)(C)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 808 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.